2-Bromo-3-chloro-5-iodobenzaldehyde
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Overview
Description
2-Bromo-3-chloro-5-iodobenzaldehyde is an aromatic compound with the molecular formula C7H3BrClIO and a molecular weight of 345.36 g/mol . This compound is characterized by the presence of bromine, chlorine, and iodine substituents on a benzaldehyde ring, making it a unique and versatile chemical in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-5-iodobenzaldehyde typically involves multi-step reactions starting from simpler benzaldehyde derivatives. One common method includes the sequential halogenation of benzaldehyde, where bromination, chlorination, and iodination are carried out under controlled conditions to introduce the respective halogens at specific positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using appropriate catalysts and solvents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-5-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands in organic solvents.
Major Products Formed
Substitution: Various substituted benzaldehydes.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Coupling: Biaryl or diaryl compounds.
Scientific Research Applications
2-Bromo-3-chloro-5-iodobenzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-5-iodobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its application. The presence of multiple halogens can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-iodobenzaldehyde
- 3-Bromo-5-iodobenzoic acid
- 2-Chloro-5-iodobenzaldehyde
Uniqueness
2-Bromo-3-chloro-5-iodobenzaldehyde is unique due to the specific arrangement of bromine, chlorine, and iodine atoms on the benzaldehyde ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-bromo-3-chloro-5-iodobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIO/c8-7-4(3-11)1-5(10)2-6(7)9/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQYYUKMVFNPHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Br)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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